N-(2-aminoethyl)thiophene-2-carboxamide
Description
Historical Context and Initial Academic Interest
The initial interest in compounds like N-(2-aminoethyl)thiophene-2-carboxamide can be traced back to the broader exploration of thiophene (B33073) chemistry. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene. nih.gov Its structural similarity to benzene, yet with distinct electronic properties due to the presence of a sulfur atom, made it an attractive building block for new molecules. nih.gov
A common and established method for the synthesis of this compound involves the reaction of ethyl thiophene-2-carboxylate (B1233283) with ethylenediamine (B42938). prepchem.com In a typical procedure, a mixture of these two reagents is heated, followed by the removal of excess ethylenediamine and purification to yield the final product as an oil. prepchem.com The simplicity of this synthesis suggests that the compound has been accessible to researchers for a considerable time as a building block for more complex molecules. While specific early studies focusing solely on this compound are not prominent in the literature, its synthesis is a classic example of amidation, a fundamental reaction in organic chemistry.
Significance of the Thiophene Carboxamide Scaffold in Heterocyclic Chemistry
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in biologically active compounds. nih.gov The thiophene ring is an electron-rich aromatic system that can engage in various interactions with biological targets. nih.gov The carboxamide group is a key functional group in many pharmaceuticals, known for its ability to form hydrogen bonds and its metabolic stability.
The combination of these two components in the thiophene carboxamide scaffold has led to the development of a wide range of compounds with diverse pharmacological activities. These include anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The versatility of the thiophene ring allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. mdpi.com
Overview of Current Research Trajectories Involving the Compound
Current research involving the this compound scaffold is largely focused on the synthesis and biological evaluation of its derivatives for various therapeutic applications. The primary amino group in this compound provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships.
Recent studies have highlighted the potential of thiophene carboxamide derivatives in several key areas:
Anticancer Agents: A significant area of research is the development of thiophene carboxamide derivatives as anticancer agents. mdpi.commdpi.com For instance, certain derivatives have been synthesized and shown to exhibit cytotoxic effects against various cancer cell lines. mdpi.com Some of these compounds are designed as biomimetics of known anticancer drugs, such as Combretastatin A-4. mdpi.com
Antibacterial and Antioxidant Agents: Researchers have synthesized novel thiophene-2-carboxamide derivatives and evaluated their antibacterial and antioxidant activities. nih.gov Some of these compounds have shown significant inhibition against pathogenic bacteria and notable antioxidant properties. nih.gov
Enzyme Inhibitors: The thiophene carboxamide scaffold has been utilized to design inhibitors of various enzymes implicated in disease. For example, derivatives have been investigated as inhibitors of urokinase, a serine protease involved in cancer progression, and as inhibitors of sphingomyelin (B164518) synthase 2, a potential target for dry eye disease. nih.govnih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFVQQLGBEDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405238 | |
| Record name | N-(2-aminoethyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58827-15-9 | |
| Record name | N-(2-aminoethyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 2 Aminoethyl Thiophene 2 Carboxamide and Its Derivatives
Classical and Contemporary Synthetic Routes
The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide and its derivatives is achieved through several established and modern chemical reactions. These routes include amidation, multicomponent condensations, and ring-opening reactions, providing a versatile toolkit for chemists.
Amidation Reactions of Thiophene-2-carboxylic Acid Derivatives
A primary and direct method for synthesizing this compound is through the amidation of a thiophene-2-carboxylic acid derivative. This classical approach typically involves the reaction of a thiophene-2-carboxylic acid ester with an amine.
A specific synthesis involves heating a mixture of ethyl thiophene-2-carboxylate (B1233283) with ethylenediamine (B42938). prepchem.com The reaction is conducted at elevated temperatures (95-100°C) for an extended period, typically 48 hours. prepchem.com After the reaction, excess ethylenediamine is removed under reduced pressure. The resulting residue is then purified to yield this compound as an oil. prepchem.com In this process, a bis(carboxamide) derivative can form as an insoluble by-product, which is removed by filtration. prepchem.com
More generally, the formation of amides from carboxylic acids can be achieved by first converting the carboxylic acid into a more reactive species. libretexts.org For instance, thiophene-2-carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form the highly reactive 5-bromothiophene-2-carbonyl chloride. nih.gov This acyl chloride can then readily react with an amine, such as 4-aminoantipyrine (B1666024), to form the corresponding thiophene (B33073) carboxamide derivative. nih.gov Another approach involves using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the coupling between the carboxylic acid and an amine. nih.gov
Gewald Condensation-Based Approaches
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are important derivatives and precursors. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or similar active methylene (B1212753) compound) and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.com
The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org While this reaction does not directly produce this compound, it is a cornerstone for creating a wide array of substituted 2-aminothiophene-3-carboxamides. nih.govresearchgate.net For example, derivatives such as 4-amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide have been synthesized using a Gewald-based approach. nih.gov
The versatility of the Gewald reaction allows for the synthesis of diverse thiophene carboxamide derivatives by varying the starting materials.
Table 1: Examples of Thiophene Carboxamide Derivatives Synthesized via Gewald-Type Reactions
| Derivative Name | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Anilide, Phenyl isothiocyanate, α-chloromethylene derivative | 62% | nih.gov |
| Ethyl-3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | Anilide, Phenyl isothiocyanate, α-chloromethylene derivative | 73% | nih.gov |
Aziridine (B145994) Addition Methodologies
Aziridine addition, or ring-opening, methodologies offer a strategic approach to introduce the N-(2-aminoethyl) functional group. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their strained ring is susceptible to opening by nucleophiles. frontiersin.org
The general principle involves the reaction of a nucleophile with an aziridine ring, which proceeds via the cleavage of a carbon-nitrogen bond. frontiersin.orgacs.org Depending on the substituents on the aziridine ring and the reaction conditions, the nucleophile can attack either of the two carbon atoms. frontiersin.org For the synthesis of the target compound, a thiophene-based nucleophile, such as a thiophene-2-carboxamide anion, could theoretically be used to open an aziridine ring, thereby directly forming the this compound structure.
This strategy is supported by documented reactions where aziridines are opened by various nucleophiles. acs.orgorganic-chemistry.org For instance, Lewis acid-catalyzed ring-opening of N-tosyl aziridines with N-tosyl hydrazones has been reported. acs.org Similarly, thiols have been shown to efficiently open NH-aziridines in the presence of an ionic liquid. tandfonline.com These methodologies highlight the potential of using a suitable thiophene nucleophile to attack an aziridine ring as a viable, though less common, synthetic route to this compound and its derivatives. nih.gov
Other Condensation Reactions
Beyond the specific examples above, various other condensation reactions are employed to synthesize thiophene carboxamide derivatives. Condensation reactions are a broad class of reactions where two molecules join together with the loss of a small molecule, such as water.
One such method involves the cyclization of precursor molecules. For example, thiophene-2-carboxamide derivatives substituted at the 3-position can be synthesized through the cyclization of compounds like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base. nih.gov
Another prominent condensation reaction is the formation of the amide bond from a carboxylic acid chloride and an amine. As mentioned previously, 5-bromothiophene-2-carboxylic acid can be converted to its acyl chloride, which then undergoes a condensation reaction with an amine like 4-aminoantipyrine to yield the N-substituted thiophene-2-carboxamide. nih.gov Additionally, the Claisen-Schmidt condensation is used to prepare thiophene chalcones, which serve as intermediates for synthesizing a variety of heterocyclic compounds. nuc.edu.iq These diverse condensation strategies are fundamental in building the thiophene carboxamide scaffold. thieme-connect.commdpi.com
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, a focus on environmentally friendly and efficient synthetic methods has led to the adoption of advanced techniques like microwave-assisted synthesis. These methods often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of thiophene derivatives. researchgate.netacs.org The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. tandfonline.com
This technique has been successfully applied to the Gewald reaction. organic-chemistry.org For instance, the synthesis of 2-amino-thiophene-3-carboxylic derivatives from ketones, cyanoacetates, and sulfur can be performed under solvent-free conditions using microwave irradiation, leading to high yields of 84–95%. researchgate.net The use of a solid support like basic aluminum oxide can further enhance the reaction efficiency. tandfonline.com
The benefits of microwave assistance are not limited to the Gewald reaction. It has also been used to facilitate the synthesis of thiophene carboxamide derivatives through other pathways. For example, the reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines can be carried out in a microwave oven at 120°C for just 15 minutes. nih.gov
Table 2: Comparison of Yields for 2-Amino-thiophene-3-carboxylic Derivatives under Thermal vs. Microwave Conditions
| Product | Conventional Method (Yield %) | Microwave Method (Yield %) | Reference |
|---|---|---|---|
| Tetrahydro-benzo[b]thiophene-3-carboxylic acid N-(p-tolyl) amide | 51% | 95% | tandfonline.com |
| Tetrahydro-benzo[b]thiophene-3-carboxylic acid N-(p-methoxyphenyl) amide | 67% | 92% | tandfonline.com |
This data clearly demonstrates that microwave-assisted synthesis offers a more efficient and "green" alternative for producing these valuable chemical compounds. tandfonline.com
Catalytic Approaches in Amide Bond Formation
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that typically requires activation of the carboxylic acid. Catalytic methods offer an efficient and atom-economical alternative to traditional coupling reagents. While specific catalytic examples for the direct synthesis of this compound are not extensively documented, general catalytic amidation methodologies can be applied. These include the use of boric acid, transition metal catalysts such as those based on ruthenium, and enzymatic catalysis.
Boric Acid Catalysis: Boric acid has emerged as a mild and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgucl.ac.uk The reaction typically proceeds by heating the carboxylic acid and amine in the presence of a catalytic amount of boric acid, with the removal of water, the sole byproduct, driving the reaction to completion. orgsyn.org This method is attractive due to the low cost and low toxicity of the catalyst. orgsyn.org For the synthesis of this compound, this would involve the reaction of thiophene-2-carboxylic acid with ethylenediamine in the presence of boric acid. A key consideration in this specific synthesis is the potential for the difunctional ethylenediamine to react at both ends, leading to the formation of a bis-amide byproduct. prepchem.com Careful control of stoichiometry and reaction conditions would be necessary to favor the formation of the desired mono-amide. orgsyn.org
Ruthenium Catalysis: Ruthenium complexes have been developed as versatile catalysts for a variety of organic transformations, including amide bond formation. ibs.re.krnih.gov Some ruthenium-catalyzed methods allow for the direct amidation of carboxylic acids with amines under neutral conditions. nih.gov For instance, dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium has been used as a catalyst for the one-pot amide coupling of carboxylic acids and amines using alkynes as activating agents. nih.gov Another approach involves the ruthenium-catalyzed C-H amidation of arenes, which could be a potential, albeit more complex, route to certain thiophene carboxamide derivatives. ibs.re.kr Ruthenium(II) porphyrin complexes have also been shown to catalyze the amidation of aromatic heterocycles. monash.edunih.gov The application of these systems to the synthesis of this compound would be a novel area of investigation.
Enzymatic Catalysis: Biocatalysis offers a highly selective and sustainable approach to amide bond synthesis. Enzymes such as lipases and proteases can catalyze the formation of amide bonds under mild reaction conditions, often with high chemo- and regioselectivity. The use of an appropriate enzyme could potentially overcome the challenge of selectively acylating only one of the amino groups in ethylenediamine. This approach is gaining traction in the pharmaceutical industry for its green credentials and ability to function in aqueous media.
Carbodiimide and Other Coupling Agents: While the focus is on catalytic approaches, it is worth noting that coupling agents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in stoichiometric amounts, can be utilized in conjunction with catalysts like 4-dimethylaminopyridine (DMAP). mdpi.com These reactions proceed via an activated carboxylic acid intermediate. For example, the synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide has been achieved using DCC and a catalytic amount of DMAP. mdpi.comnih.gov A similar strategy could be envisioned for the synthesis of this compound, where a catalytic amount of a coupling agent or an additive could facilitate the reaction.
Interactive Data Table: Catalytic Approaches for Amide Bond Formation
| Catalytic System | Reactants | General Conditions | Potential Advantages | Key Challenges for this compound Synthesis |
| Boric Acid orgsyn.orgorgsyn.org | Thiophene-2-carboxylic acid, Ethylenediamine | High temperature, water removal | Low cost, low toxicity, green | Selectivity for mono-amidation, potential for side reactions |
| Ruthenium Catalysts ibs.re.krnih.gov | Thiophene-2-carboxylic acid/ester, Ethylenediamine | Varies with specific catalyst | High efficiency, neutral conditions | Catalyst cost, optimization of reaction conditions, substrate specificity |
| Enzymes (e.g., Lipases) | Thiophene-2-carboxylic acid/ester, Ethylenediamine | Mild aqueous conditions | High selectivity, environmentally friendly | Enzyme availability and stability, reaction kinetics |
| Coupling Agents (catalytic use) mdpi.com | Thiophene-2-carboxylic acid, Ethylenediamine | Room temperature or mild heating | Well-established methodology | Achieving catalytic turnover, removal of byproducts |
Purification and Isolation Strategies
The purification and isolation of this compound are critical steps to obtain a product of high purity. The strategy employed often depends on the physical state of the product (oil or solid) and the nature of the impurities present. Common techniques include filtration, extraction, chromatography, and recrystallization. prepchem.com
In a documented non-catalytic synthesis, this compound was obtained as an oil. prepchem.com The purification process involved several steps to remove unreacted starting materials and byproducts.
Initial Workup:
Removal of Excess Reactant: Excess ethylenediamine was removed under reduced pressure. prepchem.com
Aqueous Wash and Filtration: The residue was dissolved in water, and an insoluble bis(carboxamide) derivative was removed by filtration. prepchem.com This step is crucial for eliminating the major byproduct when using a difunctional amine.
Solvent Evaporation: The aqueous filtrate was evaporated to yield a residue. prepchem.com
Azeotropic Removal of Water: The residue was dissolved in toluene (B28343) and evaporated to remove residual water, yielding the final product as an oil. prepchem.com
Chromatographic Purification: For derivatives of thiophene carboxamide, column chromatography is a frequently employed purification method. mdpi.com The choice of stationary and mobile phases is critical for achieving good separation.
A typical procedure involves the use of silica (B1680970) gel as the stationary phase. prepchem.com For the purification of this compound, thin-layer chromatography (TLC) was used to assess purity, with a mobile phase of 10% v/v methanol (B129727) in chloroform (B151607). prepchem.com This solvent system suggests that for column chromatography, a similar gradient of increasing polarity (e.g., from pure chloroform to a methanol/chloroform mixture) would likely be effective in eluting the more polar product from the less polar impurities.
Recrystallization: If the target compound or its salt is a solid, recrystallization is a powerful purification technique. The choice of solvent is paramount and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine-containing compounds like this compound, forming a salt (e.g., a hydrochloride salt) can often facilitate the formation of a crystalline solid that is amenable to recrystallization.
Interactive Data Table: Purification Parameters for this compound
| Purification Step | Description | Purpose | Reference |
| Initial Filtration | The reaction residue is dissolved in water, and the insoluble material is filtered off. | To remove the bis(carboxamide) byproduct. | prepchem.com |
| Solvent Evaporation | The aqueous filtrate is evaporated under reduced pressure. | To isolate the crude product. | prepchem.com |
| Azeotropic Drying | The crude product is dissolved in toluene and evaporated. | To remove residual water. | prepchem.com |
| Thin-Layer Chromatography (TLC) | Silica gel stationary phase with 10% v/v methanol in chloroform as the mobile phase. | To assess the purity of the final product (Rf = 0.90). | prepchem.com |
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways of the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic system, which influences its reactivity towards oxidation and substitution reactions.
The sulfur atom in the thiophene ring of N-(2-aminoethyl)thiophene-2-carboxamide can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thiophenes and their derivatives. youtube.comnih.gov The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. nih.govacs.org The reaction typically proceeds in a stepwise manner, with the formation of the sulfoxide as the initial product, which can then be further oxidized to the sulfone upon treatment with a stronger oxidizing agent or under more forcing conditions. nih.govacs.org
The general pathway for the oxidation of a thiophene derivative is illustrated below:
Thiophene derivative → Thiophene-S-oxide → Thiophene-S,S-dioxide (sulfone)
The rate of conversion from the thiophene to the sulfoxide is influenced by the electronic nature of the substituents on the thiophene ring. nih.gov Electron-donating groups tend to increase the rate of the initial oxidation step. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower. nih.gov
Table 1: Oxidation Products of the Thiophene Moiety
| Starting Material | Oxidizing Agent | Product(s) |
| This compound | Mild (e.g., H₂O₂ in controlled conditions) | N-(2-aminoethyl)thiophene-1-oxide-2-carboxamide |
| This compound | Strong (e.g., excess H₂O₂ with catalyst) | N-(2-aminoethyl)thiophene-1,1-dioxide-2-carboxamide |
The thiophene ring is susceptible to electrophilic aromatic substitution reactions, which typically occur at the positions ortho and para to the sulfur atom (C2 and C5). Given that the C2 position in this compound is already substituted, electrophilic substitution is expected to occur predominantly at the C5 position. The amide group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the sulfur atom's ability to stabilize the intermediate carbocation (the sigma complex) directs the substitution to the available alpha-position (C5).
Common electrophilic substitution reactions for thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For instance, nitration would introduce a nitro group at the C5 position, yielding N-(2-aminoethyl)-5-nitrothiophene-2-carboxamide.
Table 2: Predicted Products of Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | N-(2-aminoethyl)-5-nitrothiophene-2-carboxamide |
| Bromination | Br₂ in acetic acid | N-(2-aminoethyl)-5-bromothiophene-2-carboxamide |
| Acylation | Acyl chloride/AlCl₃ | N-(2-aminoethyl)-5-acylthiophene-2-carboxamide |
Reactivity of the Amide and Aminoethyl Functionalities
The side chain of this compound contains both an amide and a primary amine, each with its own characteristic reactivity.
The amide group can be reduced to the corresponding amine. This is a fundamental transformation in organic synthesis. rsc.org A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reduction of an amide with LiAlH₄ typically proceeds to the amine without stopping at the intermediate aldehyde.
More recently, methods utilizing sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent like triflic anhydride (B1165640) (Tf₂O) have been developed for the reduction of amides under milder conditions. organic-chemistry.orgcore.ac.uk This method offers good yields and tolerance for various functional groups. organic-chemistry.org The reaction of this compound with a suitable reducing agent would yield N-(2-aminoethyl)-N-(thiophen-2-ylmethyl)amine.
The primary amino group of the aminoethyl side chain is nucleophilic and can participate in a variety of substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines, or with acyl chlorides or anhydrides to form N-acylated derivatives. These reactions are standard procedures for the functionalization of primary amines. The synthesis of N-functionalized dipeptide building units often involves the alkylation or reductive alkylation of amino acids, which are analogous reactions. nih.gov
Proposed Reaction Mechanisms and Intermediates
The reactions of this compound proceed through well-established mechanistic pathways.
The oxidation of the thiophene ring with hydrogen peroxide is thought to involve the formation of a peroxo-metal complex when a catalyst is used, which then transfers an oxygen atom to the sulfur. nih.govacs.org In the absence of a metal catalyst, the reaction can be acid-catalyzed, where protonation of the thiophene ring may precede nucleophilic attack by the peracid. acs.org
The reduction of the amide with NaBH₄ activated by Tf₂O is proposed to proceed through the formation of a highly electrophilic iminium triflate intermediate. organic-chemistry.orgcore.ac.uk This intermediate is then attacked by the hydride from NaBH₄ to form an N,O-acetal, which subsequently eliminates the triflate group to generate an iminium ion. A second hydride attack on the iminium ion yields the final amine product. organic-chemistry.orgcore.ac.uk
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of N-(2-aminoethyl)thiophene-2-carboxamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy reveals details about the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals for the thiophene (B33073) ring and the N-(2-aminoethyl) side chain.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the ethylamine (B1201723) moiety. The three protons of the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm) and exhibit characteristic coupling patterns. The protons of the ethylenediamine (B42938) bridge would be observed as two methylene (B1212753) triplets in the aliphatic region. The chemical shifts are influenced by the solvent and neighboring functional groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide and the carbons of the thiophene ring would resonate in the downfield region (typically δ 120-170 ppm), while the methylene carbons of the ethylamine chain would appear in the upfield region.
Predicted NMR Data for this compound
This table presents predicted chemical shift ranges based on data from analogous compounds.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Thiophene H3 | 7.0 - 7.2 | Thiophene C2 | 135 - 140 |
| Thiophene H4 | 7.2 - 7.4 | Thiophene C3 | 127 - 130 |
| Thiophene H5 | 7.5 - 7.8 | Thiophene C4 | 128 - 132 |
| Amide NH | 7.9 - 8.5 (broad) | Thiophene C5 | 130 - 135 |
| -CH₂-NH- | 3.3 - 3.6 | Carbonyl C=O | 162 - 168 |
| -CH₂-NH₂ | 2.8 - 3.1 | -CH₂-NH- | 39 - 43 |
| Amine NH₂ | 1.5 - 2.5 (broad) | -CH₂-NH₂ | 40 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The spectrum would be dominated by absorptions corresponding to the N-H, C=O, and C-S bonds. The presence of both a primary amine and a secondary amide will result in characteristic N-H stretching and bending vibrations.
Predicted Infrared Absorption Bands for this compound
This table outlines the expected absorption ranges for the key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 (two bands) | Symmetric & Asymmetric Stretching |
| N-H (Amide) | 3250 - 3400 | Stretching |
| C-H (Thiophene) | 3050 - 3150 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C=O (Amide I) | 1640 - 1680 | Stretching |
| N-H (Amide II) | 1520 - 1570 | Bending |
| C=C (Thiophene) | 1400 - 1500 | Ring Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-S | 650 - 750 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those associated with conjugated systems like the thiophene ring. The thiophene-2-carboxamide chromophore is expected to exhibit strong absorption in the UV region. The primary absorption bands are due to π → π* transitions within the aromatic ring. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.
Predicted UV-Vis Absorption Data for this compound
This table shows the anticipated absorption maxima based on related thiophene derivatives.
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 260 - 290 | Ethanol (B145695) or Methanol (B129727) |
| n → π | 290 - 320 | Non-polar solvent |
X-ray Crystallography and Solid-State Structural Analysis
As this compound is reported as an oil at room temperature, obtaining single crystals for X-ray diffraction analysis would require its conversion to a solid salt, such as a hydrochloride or hydrobromide. nih.gov Should a crystalline form be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.
In the absence of experimental data for the target compound, analysis of related structures, such as N-glycosyl-thiophene-2-carboxamides, suggests that the thiophene ring and the amide group are likely to be nearly coplanar to maximize conjugation. thermofisher.com The ethylamine side chain would be expected to exhibit a more flexible conformation.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitative analysis. In the synthesis of this compound, TLC was used to confirm the purity of the product. nih.gov A reported method utilizes a silica (B1680970) gel plate with a mobile phase of 10% v/v methanol in chloroform (B151607), in which the compound showed an Rf value of 0.90. nih.gov
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Detection would be performed using a UV detector set to the λmax of the compound. While a specific HPLC method for this compound is not documented, methods for similar aminothiophene derivatives have been successfully developed. molport.com
Theoretical and Computational Chemistry of N 2 Aminoethyl Thiophene 2 Carboxamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is frequently employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. researchgate.netmdpi.com
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or 6-31G**, are used to determine the most stable three-dimensional conformation. researchgate.netfigshare.comresearchgate.net The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. researchgate.net
Studies on various thiophene-2-carboxamide derivatives show that the thiophene ring core is generally planar. researchgate.net The electronic structure is characterized by the distribution of electrons, which is influenced by the substituents attached to the thiophene carboxamide scaffold. mdpi.com The presence of electronegative atoms like oxygen and nitrogen in the carboxamide group, along with the sulfur atom in the thiophene ring, creates a specific distribution of electron density that is crucial for the molecule's reactivity and intermolecular interactions. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Thiophene Carboxamide Derivative This table presents typical bond lengths and angles for a related thiophene derivative, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, to illustrate expected values.
| Parameter | Bond | Value (Å/°) |
| Bond Length | S-C(thiophene) | ~1.72 Å |
| C=C(thiophene) | ~1.38 Å | |
| C-C(thiophene) | ~1.42 Å | |
| C=O(amide) | ~1.25 Å | |
| C-N(amide) | ~1.35 Å | |
| Bond Angle | C-S-C(thiophene) | ~92.5° |
| N-C-C(side chain) | ~112.0° | |
| O=C-N(amide) | ~123.0° | |
| Data derived from structural analysis of similar compounds. researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity, kinetic stability, and optical properties. nih.govnih.gov
A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of various thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can be tuned by altering the substituents on the thiophene ring or the amide group. For instance, amino-substituted thiophene-2-carboxamides have been reported to have a higher energy gap compared to methyl-substituted analogues. nih.govnih.gov The HOMO is typically localized over the electron-rich thiophene ring and the amide linkage, while the LUMO distribution varies depending on the specific substituents.
Table 2: Representative FMO Data for Thiophene-2-Carboxamide Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEH-L) (eV) |
| Amino Thiophene-2-Carboxamide | High | Low | ~5.0 |
| Methyl Thiophene-2-Carboxamide | Lower | Higher | <5.0 |
| Hydroxy Thiophene-2-Carboxamide | Intermediate | Intermediate | Intermediate |
| Values are illustrative based on DFT studies of various derivatives. nih.govnih.gov |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchemrxiv.org
For thiophene-2-carboxamide structures, MEP analysis typically reveals that the most negative potential (red) is localized around the carbonyl oxygen atom of the amide group, making it a primary site for electrophilic interactions, including hydrogen bonding. figshare.comresearchgate.net The regions around the amine (NH2) and amide (NH) protons are generally characterized by positive potential (blue), identifying them as sites for nucleophilic attack. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intramolecular interactions. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability of the molecule arising from hyperconjugative interactions. youtube.com
In aminothiophene carboxamide derivatives, NBO analysis reveals significant stabilization energy (E(2)) associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals (π) of the carbonyl group and the thiophene ring. figshare.comresearchgate.net These interactions contribute to the stability of the planar conformation of the molecule and influence its electronic properties. A key interaction often observed is the delocalization from the nitrogen lone pair to the π(C=O) orbital of the amide group, indicating strong resonance stabilization. researchgate.net
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance), shape index, and curvedness onto the surface, it provides a detailed fingerprint of how molecules pack together. figshare.comnih.gov
For related thiophene derivatives, Hirshfeld analysis has identified the dominant intermolecular interactions. nih.gov The analysis generates 2D fingerprint plots that quantify the contribution of different types of contacts. Typically, H···H contacts are the most abundant. nih.gov Crucial for the crystal packing are hydrogen bonds, such as N–H···O, which are clearly visible as red spots on the d_norm surface and as distinct spikes in the fingerprint plots. nih.gov Other significant interactions can include C–H···π, S···H, and O···H contacts, which collectively govern the supramolecular architecture. nih.gov
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.gov
While specific MD studies on N-(2-aminoethyl)thiophene-2-carboxamide are not documented in the searched literature, simulations on similar thiophene carboxamide derivatives have been performed to understand their stability and binding modes with proteins. nih.gov These studies often involve placing the molecule in a simulated aqueous environment and running the simulation for a timescale of nanoseconds. The resulting trajectory can be analyzed to assess the stability of the molecule's conformation and the persistence of key intermolecular interactions, such as hydrogen bonds with a protein's active site residues. nih.gov Such simulations have shown that thiophene carboxamide scaffolds can form stable complexes with protein targets. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For the thiophene-2-carboxamide class of compounds, QSAR studies have been instrumental in designing and identifying structural features that are crucial for their therapeutic effects.
Research on various thiophene carboxamide derivatives has shown that topological, electronic, and spatial parameters significantly influence their biological activity. For instance, in designing anti-tubercular agents, a 2D-QSAR study highlighted the importance of specific electrotopological state indices. The model indicated that descriptors such as SsNH2E-index (related to the presence of a primary amine group), SdOE-index (related to a doubly bonded oxygen), and descriptors for the distances between nitrogen atoms (T_T_N_7 and T_C_N_6) were critical in determining the binding affinity for anti-TB receptors. The positive contribution of the SsNH2E-index is particularly relevant for this compound, as it possesses a terminal primary amine group, suggesting this feature could positively influence its activity.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Docking studies on the broader family of thiophene-2-carboxamide derivatives have explored their potential against a wide array of biological targets. nih.gov
These studies have provided foundational models for understanding ligand-protein interactions. colab.ws For example, derivatives have been docked against:
Antimicrobial Targets: Including S. aureus tyrosyl-tRNA synthetase, E. coli gyrase B, and DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase), a key enzyme in Mycobacterium tuberculosis. colab.wsresearchgate.net
Anticancer Targets: Such as protein tyrosine phosphatase 1B (PTP1B), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin. mdpi.comnih.gov Thiophene carboxamides have been investigated as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin-destabilizing agent. nih.gov
Anti-inflammatory Targets: Including cyclooxygenase (COX) enzymes. bohrium.com
These computational experiments are crucial for prioritizing compounds for synthesis and biological testing, saving significant time and resources in the drug discovery pipeline.
Ligand-protein interaction profiling details the specific types of non-covalent bonds that stabilize the complex between a ligand and its target protein. For thiophene-2-carboxamide derivatives, docking studies consistently reveal a pattern of hydrogen bonding and hydrophobic interactions that are critical for binding. nih.gov
The core structure of this compound contains several key functional groups capable of forming these interactions:
Thiophene Ring: The aromatic sulfur-containing ring can participate in hydrophobic and π-stacking interactions with nonpolar amino acid residues in a protein's binding pocket. Its high aromaticity is considered critical for establishing strong interaction profiles. nih.gov
Carboxamide Linker (-CO-NH-): This group is an excellent hydrogen bond donor (the N-H) and acceptor (the C=O). It is frequently observed forming crucial hydrogen bonds with residues in the active sites of target enzymes, anchoring the ligand in place.
Aminoethyl Side Chain (-CH2-CH2-NH2): The terminal primary amine is a strong hydrogen bond donor and can also participate in ionic interactions if protonated. The ethyl linker provides conformational flexibility, allowing the amine to position itself optimally within the binding site.
For example, in docking studies of thiophene carboxamide derivatives against the tubulin-colchicine binding site, the compounds formed key hydrogen bonds and multiple hydrophobic interactions. nih.gov Similarly, when docked against bacterial enzymes, the carboxamide moiety and other substituents were shown to form essential stabilizing hydrogen bonds and hydrophobic interactions. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to analyze and visualize these complex interaction patterns. nih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. While the precise binding affinity of this compound would need to be determined in a dedicated study, results from related derivatives provide a valuable reference for the potential efficacy of this compound class against various targets.
The predicted affinities are highly dependent on both the specific derivative and the target protein. For instance, certain derivatives show potent predicted binding to anticancer and antimicrobial targets. The binding energies are often calculated and refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach to provide a more accurate estimation. nih.gov
Below is a table summarizing the predicted binding affinities for several thiophene-2-carboxamide derivatives against different biological targets as reported in the literature.
| Derivative Class/Compound | Protein Target (PDB ID) | Predicted Binding Affinity / Docking Score (kcal/mol) | Therapeutic Area |
|---|---|---|---|
| Amino thiophene-2-carboxamide derivatives (e.g., 3b, 3c) | Antioxidant Protein (2AS1) | Reported as having the highest binding scores in their class nih.gov | Antioxidant |
| Thiophene Sulfonamide derivatives (7a-7s) | Enoyl Acyl Carrier Protein Reductase (2NSD) | -6 to -12 | Antimicrobial |
| 2-pyridone derivative (9d) | Protein Kinase (4Y72) | -8.1223 | Various |
| Thiophene derivative (6) | Enzyme (2RA3) | -7.5094 | Various |
| Antitubercular derivative (S23) | DprE1 (from MTB) | -8.516 | Antitubercular |
| Thiophene Carboxamide (2b) | Tubulin (6XER) | Docking score comparable to CA-4 nih.gov | Anticancer |
| Thiophene Carboxamide (2e) | Tubulin (6XER) | Docking score comparable to CA-4 nih.gov | Anticancer |
Biological Activity and Mechanistic Insights in Vitro and Theoretical Perspectives
Modulation of Specific Molecular Targets
The biological effects of N-(2-aminoethyl)thiophene-2-carboxamide and its analogs are rooted in their ability to interact with specific biomolecules, thereby modulating cellular pathways. Theoretical and in vitro studies have elucidated these interactions at the molecular level.
Thiophene (B33073) carboxamide scaffolds have been identified as potent modulators of various enzymes and receptors critical to cell signaling and survival.
Kinase Inhibition : A key area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. Derivatives of thiophene-3-carboxamide (B1338676) have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial player in tumor angiogenesis. nih.gov One such derivative demonstrated effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM and was shown to inhibit VEGFR-2 protein phosphorylation in the A549 lung cancer cell line. nih.gov Other thiophene-2-carboxamide analogs have shown potential as PTP1B inhibitors and have demonstrated cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com The core thiophene carboxamide structure is thus a valid scaffold for developing targeted kinase inhibitors.
TRPM8 Channel Modulation : The Transient Receptor Potential Melastatin-8 (TRPM8) channel, a sensor for cold temperatures, is another target of interest. nih.govnih.gov Its expression is linked to tumor progression in various cancers, including prostate, breast, and lung cancer. nih.gov While direct studies on this compound are limited, the broader class of thiophene-containing compounds has been explored for TRPM8 modulation, suggesting a potential avenue for investigation. nih.gov
The amide linkage and the heteroatoms in the this compound structure are crucial for forming specific interactions with biological targets. Molecular docking simulations of related thiophene carboxamides within the colchicine-binding site of tubulin reveal the importance of hydrogen bonds. nih.govnih.gov These interactions, along with electrostatic forces, help to anchor the molecule within the binding pocket of its target protein, contributing to the stability of the ligand-protein complex and its subsequent biological effect. nih.gov
The aromatic nature of the thiophene ring is a key feature that facilitates non-covalent interactions with biological macromolecules. nih.gov
π-Cationic Interactions : Molecular dynamics studies have shown that the electron-rich thiophene ring can participate in π-cationic interactions with positively charged amino acid residues, such as lysine, within a binding pocket. nih.gov This advanced interaction, observed in thiophene carboxamide derivatives targeting tubulin, is believed to enhance the binding profile and contribute to the compound's anticancer activity. nih.gov
Anticancer and Antiproliferative Mechanisms
Derivatives built upon the thiophene-2-carboxamide scaffold have consistently demonstrated potent anticancer and antiproliferative effects in preclinical studies. researchgate.netnajah.edunih.gov These activities are attributed to specific cellular mechanisms, primarily the inhibition of cell division and the induction of cell death.
A significant body of research highlights the ability of thiophene carboxamide derivatives to inhibit the growth of various human cancer cell lines. These compounds often exhibit broad-spectrum cytotoxicity against different tumor types. mdpi.comnih.govnih.gov
For instance, a series of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide derivatives, which share the core structure, were tested against a panel of cancer cell lines. nih.govmdpi.com The results, summarized in the table below, show significant antiproliferative activity, with IC₅₀ values in the low micromolar range for the most active compounds against the Hep3B liver cancer cell line. nih.govmdpi.com Similarly, other studies have reported the cytotoxicity of thiophene-2-carboxamides against breast (MCF-7), melanoma (A375), and colon (HT-29) cancer cells. mdpi.comnih.gov This consistent activity underscores the potential of the thiophene-2-carboxamide moiety as a pharmacophore for anticancer drug design. nih.govnih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Thiophene Carboxamide Derivatives
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phenyl-thiophene-carboxamides | Hep3B (Liver) | 5.46 - >50 | nih.gov |
| Phenyl-thiophene-carboxamides | MCF-7 (Breast) | 20.34 - >50 | nih.gov |
| Thiophene Carboxamide Analogs | A375 (Melanoma) | 11.74% viability at 100 µM | mdpi.com |
| Thiophene Carboxamide Analogs | HT-29 (Colon) | ~40-60% viability at 100 µM | nih.gov |
| Thiophene-3-carboxamides | HCT116 (Colon) | ~0.2 - 10 | nih.gov |
Note: Data represents activity for various derivatives of the core thiophene carboxamide structure, as reported in the cited literature. The specific activity of this compound may vary.
One of the primary and most well-documented anticancer mechanisms for this class of compounds is the disruption of the microtubule cytoskeleton. nih.govnih.gov Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell shape. nih.govrsc.org
Studies on thiophene carboxamide derivatives that are biomimetic to Combretastatin A-4 (CA-4), a known microtubule-targeting agent, have shown that these compounds bind to the colchicine-binding site on β-tubulin. nih.govresearchgate.netnajah.edu This binding inhibits the polymerization of tubulin into microtubules. nih.gov The disruption of microtubule dynamics leads to a cascade of downstream effects, including:
Cell Cycle Arrest : The failure to form a proper mitotic spindle during cell division causes cells to arrest in the G2/M phase of the cell cycle. nih.gov
Induction of Apoptosis : Prolonged mitotic arrest triggers programmed cell death, or apoptosis, which is a key mechanism for eliminating cancerous cells. nih.govnih.gov
Disruption of Spheroid Formation : In 3D cell culture models, active thiophene carboxamide compounds have been shown to perturb the formation of cancer cell spheroids, which is correlated with reduced tumorigenicity. nih.govnajah.edu
These findings collectively indicate that this compound belongs to a class of compounds with significant potential to act as microtubule-disrupting agents, a clinically validated strategy in cancer chemotherapy. nih.govnih.gov
Topoisomerase Inhibition
Topoisomerases are vital enzymes that regulate the topology of DNA and are critical for cell replication. Their inhibition is a key mechanism for many anticancer drugs. While the direct inhibitory activity of this compound on topoisomerases is not extensively detailed in the available literature, studies on structurally related compounds suggest that the thiophene scaffold is a promising pharmacophore for this type of activity.
For instance, a series of designed and synthesized hexahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine (B153573) derivatives were investigated for their potential as topoisomerase II inhibitors. nih.gov One compound from this series demonstrated superior topoisomerase II inhibitory activity (IC₅₀ of 41.67 ± 3.89 μM) compared to the standard drug, etoposide (B1684455) (IC₅₀ = 99.86 ± 5.02 μM). nih.gov Similarly, other heterocyclic systems incorporating scaffolds like acridine (B1665455) have been linked with thiosemicarbazones to create derivatives with topoisomerase IIα inhibitory capabilities. mdpi.com These findings highlight the potential of thiophene-based structures as a foundation for developing new topoisomerase inhibitors, although specific data for this compound remains a subject for further investigation.
Modulation of Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest are valuable in oncology research. Certain thiophene-based derivatives have demonstrated the ability to interfere with cell cycle progression, often leading to arrest in the G2/M phase.
Research on novel thienyl-based tyrosine kinase inhibitors revealed that they can induce a significant G2/M arrest in hepatocellular carcinoma cells. researchgate.net This effect was linked to changes in the expression of Cyclin B1, a key regulator of the G2 to M phase transition. researchgate.net Furthermore, a thieno[2,3-d]pyrimidine derivative that showed potent topoisomerase II inhibition also proved to induce cell growth arrest at the G2/M phase in colon cancer cell lines. nih.gov Some isoxazole-carboxamide compounds, which share structural similarities with thiophene-carboxamides, have also been reported to cause cell cycle arrest in the G2/M phase. nih.gov While these studies underscore the role of the thiophene moiety in cell cycle modulation, specific experimental validation on this compound is required to confirm its activity in this domain.
**6.3. Antimicrobial Properties
Thiophene carboxamides have emerged as a class of compounds with significant potential in combating microbial infections due to their activity against a wide range of bacterial and fungal pathogens.
Derivatives of thiophene-2-carboxamide have shown notable antibacterial effects. In one study, a series of 3-amino thiophene-2-carboxamide derivatives were synthesized and tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). nih.gov
Antibacterial Activity of 3-Amino Thiophene-2-Carboxamide Derivatives (Inhibition Zone in mm)
| Compound | Gram-Positive (S. aureus) | Gram-Positive (B. subtilis) | Gram-Negative (E. coli) | Gram-Negative (P. aeruginosa) |
|---|---|---|---|---|
| Amino thiophene-2-carboxamide 7b (with methoxy (B1213986) group) | 20 mm | 19 mm | - | 20 mm |
| Hydroxy thiophene-2-carboxamide 3b (with methoxy group) | 17 mm | 18 mm | - | 18 mm |
Data sourced from: nih.gov
The antifungal potential of the thiophene scaffold has also been explored. While direct studies on this compound are limited, related structures show promising results. A series of 2-thiophene carboxylic acid thioureides demonstrated antifungal activity against Candida albicans and Aspergillus niger. researchgate.net
In another study, synthesized 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives were screened for in vitro antifungal activity against numerous clinical isolates of Candida and Criptococcus. researchgate.net The results showed that Cryptococcus strains were more sensitive to these compounds than Candida strains. researchgate.net A different thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05), exhibited moderate activity against Candida species and significantly higher activity against Cryptococcus neoformans. nih.gov These findings suggest that thiophene derivatives are a promising class of compounds for the development of new antifungal agents. researchgate.net
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. Various thiophene carboxamide derivatives have been evaluated to determine their MIC values against different pathogens. For example, 2-thiophene carboxylic acid thioureides showed MICs ranging from 31.25 to 250 µg/mL against Gram-negative clinical strains and 31.25 to 62.5 µg/mL for antifungal activity. researchgate.net
Reported MIC Values for Various Thiophene Derivatives
| Compound Class | Organism | MIC Range (µg/mL) | Source |
|---|---|---|---|
| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | researchgate.net |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | researchgate.net |
| 2-Thiophene carboxylic acid thioureides | Candida albicans / Aspergillus niger | 31.25 - 62.5 | researchgate.net |
| Thiophene derivative (5CN05) | Candida spp. | 270 - 540 | nih.gov |
| Thiophene derivative (5CN05) | Cryptococcus neoformans | 17 | nih.gov |
| Thiophene/Carboxamide Inhibitors | Various Pathogens | 16 - >64 | researchgate.net |
Antioxidant Activity and Free Radical Scavenging
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The thiophene ring is present in many compounds known for their ability to scavenge free radicals. nih.gov The antioxidant potential of 3-amino thiophene-2-carboxamide derivatives has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) method, which measures the ability of a compound to scavenge the stable ABTS radical cation. nih.govnih.gov
In these tests, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity compared to related 3-hydroxy and 3-methyl analogs. nih.gov One specific derivative, amino thiophene-2-carboxamide 7a, showed a significant inhibition activity of 62.0%, which is comparable to the standard antioxidant ascorbic acid (88.44% inhibition under similar conditions). nih.gov This suggests that the amino group on the thiophene ring plays a crucial role in the molecule's ability to act as a free radical scavenger.
Antioxidant Activity of Thiophene-2-Carboxamide Derivatives (ABTS Method)
| Compound Class/Derivative | Inhibition Percentage (%) |
|---|---|
| 3-Amino thiophene-2-carboxamide (7a) | 62.0% |
| 3-Amino thiophene-2-carboxamide derivatives (7a-c) | 46.9% - 62.0% |
| 3-Hydroxy thiophene-2-carboxamide derivatives (3a-c) | 28.4% - 54.9% |
| 3-Methyl thiophene-2-carboxamide derivatives (5a-c) | 12.0% - 22.9% |
| Ascorbic Acid (Reference) | 88.44% |
Data sourced from: nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological potency of thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of various substituents on the core structure. These modifications can alter the compound's electronic properties, solubility, and interaction with biological targets. nih.govmdpi.com
Structure-activity relationship (SAR) studies reveal that specific substituent patterns are key to modulating the biological effects of thiophene-2-carboxamide derivatives, including their antioxidant, antibacterial, and anticancer activities. nih.govmdpi.com
Substituents on the Thiophene Ring: The substitution pattern on the thiophene ring itself is a critical determinant of activity. For instance, a study on 3-substituted thiophene-2-carboxamides demonstrated that the nature of the substituent at the 3-position significantly impacts potency. Derivatives with a 3-amino group generally exhibit stronger antioxidant and antibacterial properties compared to those with 3-hydroxy or 3-methyl groups. nih.gov The higher activity of the amino derivatives is attributed to the presence of the amino group and the absence of an azo moiety that was present in the precursor materials. nih.gov
Substituents on the Carboxamide Moiety: Modifications to the N-substituted portion of the carboxamide group also play a crucial role.
Aromatic Substituents: For derivatives with an N-aryl group, the substituents on this aromatic ring heavily influence potency. The presence of a methoxy group on the N-aryl ring was found to enhance activity against both Gram-positive and Gram-negative bacteria. nih.gov In another series designed as anticancer agents, a derivative with a 4-chloro-phenyl ring showed potent inhibitory activity against several cancer cell lines, including MCF-7, K562, HepG2, and MDA-MB-231. pleiades.onlineresearchgate.net
Alkyl Chain Length: In a series of thiophene carboxamide analogues of the natural product solamin, the length of the alkyl chain in the "tail" part of the molecule was found to be essential for their growth-inhibitory activities against human cancer cell lines. nih.gov
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents are a recurring theme in SAR studies. Frontier molecular orbital analysis, supported by Density Functional Theory (DFT) calculations, has been used to rationalize these effects. bohrium.com For example, 3-amino thiophene-2-carboxamide derivatives were found to have the highest HOMO–LUMO energy gap compared to methyl or hydroxyl-substituted analogs. nih.gov In a different series of anticancer thiophene carboxamides designed to mimic Combretastatin A-4, a very low HOMO-LUMO gap was associated with higher activity, suggesting that higher thiophene electron density could enhance the interaction profile within the binding site. mdpi.com
The following table summarizes key SAR findings for various thiophene-2-carboxamide derivatives.
Interactive Data Table: SAR of Thiophene-2-Carboxamide Derivatives
| Core Scaffold | Substituent & Position | Observed Biological Effect | Reference |
|---|---|---|---|
| 3-Substituted Thiophene-2-Carboxamide | 3-Amino Group | More potent antioxidant & antibacterial activity than 3-OH or 3-CH3 | nih.gov |
| 3-Substituted Thiophene-2-Carboxamide | 3-Hydroxy Group | Higher activity than 3-methyl derivatives | nih.gov |
| N-Aryl Thiophene-2-Carboxamide | Methoxy group on N-aryl ring | Enhanced antibacterial activity | nih.gov |
| N-Aryl Thiophene-2-Carboxamide | 4-Chloro on N-phenyl ring | Potent anticancer activity | pleiades.onlineresearchgate.net |
| Anthra[2,3-b]thiophene-2-carboxamide | Thiophene ring vs. Furan (B31954) ring | The sulfur atom of the thiophene ring was critical for potent antitumor properties compared to its furan bioisostere. | nih.gov |
While the introduction of chiral centers can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles, specific studies on the enantioselectivity of this compound were not prominent in the reviewed literature. The general principle in pharmacology holds that the differential interaction of enantiomers with chiral biological macromolecules (like enzymes and receptors) can result in one enantiomer being more active or having a different effect profile than the other. researchgate.net For example, the biological activity of drugs containing a chiral sulfoxide (B87167) is often strongly related to the stereochemistry of the sulfoxide group. researchgate.net However, detailed enantioselectivity studies for the thiophene-2-carboxamide class, and specifically for this compound, remain an area for further investigation.
DNA Interaction Studies (e.g., DNA binding, cleavage)
Certain thiophene-2-carboxamide derivatives have been identified as a novel class of antibacterial agents that target the bacterial enzyme DNA gyrase. nih.govnih.gov Their mechanism of action is distinct from that of established gyrase inhibitors like fluoroquinolones.
These thiophene-based antibacterials function by stabilizing the DNA-gyrase complex during its catalytic cycle. nih.govnih.gov This stabilization poisons the enzyme, leading to breaks in the bacterial DNA. A key finding is that these compounds bind to a protein pocket on the gyrase enzyme that is remote from both the DNA itself and the traditional fluoroquinolone binding site. nih.govresearchgate.net This indicates an allosteric mechanism of inhibition, where binding at one site affects the function at a different site on the enzyme. nih.govnih.gov
The interaction results in the stabilization of gyrase-mediated DNA-cleavage complexes. Unlike fluoroquinolones, which primarily stabilize double-stranded DNA breaks, these antibacterial thiophenes can stabilize complexes involving either single-strand or double-strand DNA cleavage. nih.govresearchgate.net This unique mechanism suggests that these compounds could be effective against bacteria that have developed resistance to fluoroquinolones. nih.gov
However, not all complex thiophene-2-carboxamide derivatives interact directly with DNA. For example, a potent antitumor derivative of anthra[2,3-b]thiophene-2-carboxamide was found to have no significant interaction with double-stranded DNA or inhibitory effect on topoisomerase 1 in cell-free systems. nih.gov Despite this, the compound induced DNA fragmentation in leukemia cells, which was determined to be a downstream consequence of apoptosis activation, rather than a direct interaction with DNA. nih.gov
Coordination Chemistry of N 2 Aminoethyl Thiophene 2 Carboxamide
Ligand Properties and Metal Chelation
N-(2-aminoethyl)thiophene-2-carboxamide possesses several potential coordination sites: the sulfur atom of the thiophene (B33073) ring, the carbonyl oxygen and amide nitrogen of the carboxamide group, and the nitrogen atom of the terminal amino group. This multidentate character allows for various binding modes with metal ions.
The most common mode of chelation for similar carboxamide-containing ligands involves the formation of a stable five- or six-membered ring with a metal center. In the case of this compound, bidentate coordination is highly probable, occurring through the carbonyl oxygen and the nitrogen atom of the ethylamino group, forming a stable five-membered chelate ring. This mode of coordination is frequently observed in related systems. nih.govnih.gov
Alternatively, the ligand could act as a tridentate donor, involving the thiophene sulfur, the amide nitrogen, and the terminal amino nitrogen. The participation of the thiophene sulfur in coordination has been noted in some Schiff base complexes derived from 2-thiophenecarboxaldehyde. nih.gov However, in many thiophene carboxamide complexes, the thiophene ring remains uncoordinated. nih.gov The soft nature of the sulfur atom makes it a favorable coordination site for soft metal ions.
The amide nitrogen can also participate in coordination, often after deprotonation, leading to the formation of anionic ligands. However, studies on similar ligands have shown that the amide nitrogen often remains protonated during complexation. nih.govnih.gov The ethylamino group provides an additional primary amine nitrogen, a strong σ-donor, which is expected to readily coordinate to a variety of transition metal ions. The flexibility of the ethyl bridge allows the ligand to adopt a conformation that facilitates chelation.
The formation of mononuclear or polynuclear complexes is also possible, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The terminal amino group could also bridge between two metal centers, leading to the formation of polymeric coordination compounds.
Synthesis and Characterization of Metal Complexes
The synthesis of this compound itself can be achieved by reacting ethyl thiophene-2-carboxylate (B1233283) with ethylenediamine (B42938). prepchem.com The subsequent formation of its metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The stoichiometry of the reactants can be controlled to favor the formation of specific complex ratios, such as 1:1 or 1:2 metal-to-ligand complexes. nih.gov
For instance, a general procedure for the synthesis of a metal complex of this compound would involve dissolving the ligand in a warm alcoholic solution and adding a solution of the metal salt (e.g., chloride, nitrate, or perchlorate) in the same solvent. The resulting mixture is then stirred or refluxed for a period, during which the complex precipitates out of the solution upon cooling or evaporation of the solvent. researchgate.netoncologyradiotherapy.com
The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. A shift in the C=O stretching vibration to a lower frequency upon complexation indicates the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the N-H stretching and bending vibrations of the amino and amide groups can confirm their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. oncologyradiotherapy.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Shifts in the resonances of the protons and carbons near the coordination sites can provide evidence of complex formation.
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complexes and confirming their stoichiometry.
Elemental Analysis: Elemental analysis provides the percentage composition of C, H, N, and S in the complex, which is used to confirm the proposed formula of the synthesized compounds.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The position and intensity of the d-d electronic transitions are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar. researchgate.net
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal ion. researchgate.net
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen |
| Changes in ν(N-H) and δ(N-H) | Involvement of amino/amide groups in coordination | |
| New bands in the far-IR region | Formation of M-O and M-N bonds | |
| UV-Vis Spectroscopy | d-d transitions | Information on the coordination geometry |
| Magnetic Susceptibility | Magnetic moment value | Determination of the number of unpaired electrons and geometry |
| Mass Spectrometry | Molecular ion peak | Confirmation of the molecular weight and stoichiometry |
| Elemental Analysis | %C, %H, %N, %S | Confirmation of the empirical formula |
This table provides a summary of the common characterization techniques and their expected outcomes for metal complexes of this compound.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds of this compound can be definitively determined by single-crystal X-ray diffraction. While no specific crystal structures for this exact ligand were found in the reviewed literature, the structures of complexes with similar thiophene-carboxamide ligands provide valuable insights into the expected geometries. nih.gov
Based on analogous systems, metal complexes of this compound are expected to adopt various geometries depending on the metal ion and the ligand-to-metal ratio. For example:
Tetrahedral Geometry: Co(II) and Zn(II) complexes with related thiophene-carboxamide ligands have been reported to exhibit tetrahedral geometries. researchgate.net
Square-Planar Geometry: Ni(II) and Cu(II) complexes often adopt a distorted square-planar geometry. researchgate.net
Octahedral Geometry: In cases where the ligand acts as a tridentate donor or when solvent molecules or other co-ligands are involved in the coordination sphere, an octahedral geometry is likely. For instance, complexes with the general formula [M(L)₂(H₂O)₂] would exhibit an octahedral arrangement. researchgate.net
In a typical bidentate coordination mode involving the carbonyl oxygen and the ethylamino nitrogen, a 1:2 metal-to-ligand complex would likely result in a four-coordinate or six-coordinate geometry, with the remaining coordination sites occupied by anions or solvent molecules. The thiophene ring may or may not be involved in coordination, and its orientation can be influenced by crystal packing effects and intermolecular interactions such as hydrogen bonding. nih.gov
| Metal Ion | Likely Geometry | Coordination Number | Example from Related Systems |
| Co(II) | Tetrahedral | 4 | [Co(L)₂] where L is a thiophene-carboxamide derivative researchgate.net |
| Ni(II) | Square-Planar | 4 | [Ni(L)₂] where L is a thiophene-carboxamide derivative researchgate.net |
| Cu(II) | Distorted Square-Planar | 4 | [Cu(L)₂] where L is a thiophene-carboxamide derivative researchgate.net |
| Zn(II) | Tetrahedral | 4 | [Zn(L)₂] where L is a thiophene-carboxamide derivative researchgate.net |
| Mn(II) | Octahedral | 6 | [Mn(TCA)₂(H₂O)₂(im)₂] researchgate.net |
This table illustrates the probable geometries for metal complexes of this compound based on findings for similar ligands.
Potential Applications of Metal Complexes (e.g., catalysis, biological probes)
While specific applications for metal complexes of this compound are not extensively documented, the broader class of thiophene-carboxamide metal complexes has shown promise in several areas.
Catalysis: Thiophene-containing ligands and their metal complexes have been explored as catalysts in various organic transformations. For instance, metal-organic frameworks (MOFs) incorporating thiophene-functionalized ligands have demonstrated catalytic activity in CO₂ conversion reactions. acs.org The presence of both a soft sulfur donor and hard nitrogen and oxygen donors in this compound could lead to metal complexes with unique catalytic properties, potentially in reactions such as C-C bond formation or oxidation. nih.gov
Biological Probes: The thiophene moiety is known for its interesting photophysical properties. Functionalized thiophenes and their metal complexes can exhibit fluorescence, making them potential candidates for biological imaging and sensing applications. The coordination of a metal ion can modulate the fluorescence properties of the ligand, allowing for the design of "turn-on" or "turn-off" fluorescent probes for specific metal ions or other analytes.
Therapeutic Agents: There is considerable interest in the therapeutic potential of metal complexes containing pyridine (B92270) and thiophene carboxamides. nih.gov For example, copper complexes of related ligands have been investigated as potential inhibitors of enzymes like HIV-1 protease. nih.gov Given that metal complexes often exhibit enhanced biological activity compared to the free ligands, the metal complexes of this compound could be explored for their antimicrobial or anticancer properties. Thiophene derivatives themselves are known to possess a wide range of biological activities. researchgate.netnih.gov
Applications in Materials Science and Sensor Development
Integration into Functional Materials
N-(2-aminoethyl)thiophene-2-carboxamide can serve as a monomer for the synthesis of functional polymers. The thiophene (B33073) ring is susceptible to oxidative polymerization, which can lead to the formation of polythiophene-based materials. researchgate.net These polymers are part of a class of materials known as π-conjugated polymers, which are of significant interest for their electronic and optical properties. researchgate.net
The properties of polythiophene derivatives can be finely tuned by modifying the side chains attached to the thiophene backbone. researchgate.net In the case of poly(this compound), the pendant aminoethylcarboxamide groups would be expected to influence the polymer's solubility, processability, and intermolecular interactions. The presence of amide groups can lead to strong intermolecular hydrogen bonding, which can affect the polymer's morphology and crystallinity. researchgate.net Furthermore, the primary amine on the side chain provides a reactive handle for post-polymerization modification, allowing for the grafting of other functional molecules or for cross-linking the polymer chains.
The resulting functionalized polythiophenes could find applications in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and biosensors. researchgate.net The ability to alter the polymer's properties through the side chain makes this compound a versatile monomer for creating tailored materials.
Table 1: Potential Applications of Poly(this compound) in Materials Science
| Application Area | Potential Role of the Polymer | Key Influencing Structural Feature |
|---|---|---|
| Organic Electronics | Active layer in transistors or solar cells | π-conjugated polythiophene backbone |
| Sensors | Sensing material for analytes | Functional side chains with binding sites |
Design and Development of Chemosensors
Thiophene derivatives are excellent candidates for the development of chemosensors due to their favorable photophysical properties. bohrium.comnih.govresearchgate.net They can be readily incorporated into molecules that exhibit changes in their fluorescence or color upon binding to a specific analyte. bohrium.comnih.gov The design of such chemosensors typically involves a signaling unit (the fluorophore or chromophore) and a binding unit (the receptor).
In this compound, the thiophene ring can act as the signaling component. The amide group and the terminal amino group of the ethylenediamine (B42938) side chain are excellent metal-coordinating sites and can function as the binding unit for various metal ions. mdpi.com The interaction of a metal ion with these nitrogen and oxygen donor atoms can lead to a change in the electronic properties of the thiophene ring, resulting in a detectable optical response, such as fluorescence quenching or enhancement. bohrium.com
For instance, similar thiophene-based structures have been successfully employed in the design of fluorescent chemosensors for the detection of biologically and environmentally important ions like zinc (Zn²⁺) and cyanide (CN⁻). mdpi.comsemanticscholar.org The selectivity of the sensor can be tuned by modifying the structure of the binding site to favor a specific analyte. The inherent fluorescence of the thiophene moiety and the chelating ability of the side chain in this compound make it a promising platform for the rational design of new and selective chemosensors.
Table 2: Design Principles of Chemosensors Based on this compound
| Sensor Component | Corresponding Structural Part | Function |
|---|---|---|
| Signaling Unit | Thiophene Ring | Provides the detectable optical signal (fluorescence/color) |
| Binding Unit | Amide and Amino Groups | Selectively interacts and binds with the target analyte |
Role in Catalysis as Ligands or Organocatalysts
The molecular structure of this compound contains multiple heteroatoms (sulfur, nitrogen, and oxygen) that can act as coordination sites for metal ions. This makes it a potential candidate for use as a ligand in transition metal catalysis. The combination of a soft sulfur donor from the thiophene ring and hard nitrogen and oxygen donors from the amide and amino groups allows for the formation of stable complexes with a variety of metals. researchgate.netnih.gov Such multidentate ligands can influence the reactivity and selectivity of a metal catalyst in various organic transformations. nih.gov
Table 3: Potential Catalytic Roles of this compound
| Catalysis Type | Potential Role | Key Structural Feature |
|---|---|---|
| Transition Metal Catalysis | Multidentate Ligand | Sulfur, Nitrogen, and Oxygen heteroatoms for metal coordination |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of thiophene (B33073) derivatives is a well-established field, yet the demand for more efficient, sustainable, and diverse methodologies continues to drive innovation. A foundational method for synthesizing N-(2-aminoethyl)thiophene-2-carboxamide involves heating ethyl thiophene-2-carboxylate (B1233283) with ethylenediamine (B42938). prepchem.com Excess ethylenediamine is removed under reduced pressure, and the resulting product is purified to yield the desired amide as an oil. prepchem.com
Future research is moving beyond traditional two-component reactions and focusing on more advanced strategies:
Multicomponent Reactions (MCRs): MCRs are gaining prominence as a time-saving and environmentally friendly approach to generate highly substituted thiophene derivatives in a single step. tandfonline.com These reactions, which can be catalyzed by metals, Lewis bases, or occur under catalyst-free conditions, offer a convenient route to complex molecular architectures from simple precursors. tandfonline.com For instance, the Gewald reaction, a classic MCR, can produce highly substituted 2-amino thiophenes. tandfonline.com
Novel Catalytic Systems: Researchers are exploring new catalysts to improve yield, selectivity, and reaction conditions. This includes the use of cuprous iodide for C-H bond activation to facilitate amidation reactions. researchgate.net
Solid-Phase Synthesis: The development of novel linkers is enhancing the utility of solid-phase synthesis for creating libraries of thiophene-containing molecules. Thiophene-based backbone amide linkers (T-BAL) have been designed for their high acid lability, allowing for the release of amide-containing products under mild conditions after synthesis is complete. acs.org
Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that are more environmentally benign. This includes using water-based solvent systems and conjugate acid-base salts to mediate reactions, as demonstrated in some variations of the Gewald reaction for synthesizing 2-amino thiophene hybrids. tandfonline.com
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product incorporating most of the atoms of the reactants. | Step-economy, time-saving, high atom economy, environmentally benign. | tandfonline.com |
| Thiophene Backbone Amide Linkers (T-BAL) | Highly acid-labile linkers based on 3,4-ethylenedioxythiophene (B145204) (EDOT) for solid-phase synthesis. | Allows for convenient synthesis and mild cleavage of amide-containing products from a resin support. | acs.org |
| Base-Catalyzed Cyclizations | Using bases like K₂CO₃ to facilitate the reaction of components like o-halogenated benzaldehydes and molecular sulfur to form thiophene rings. | Provides an accessible pathway to highly substituted and functionalized thiophene analogs. | tandfonline.com |
Advanced Computational Design for Targeted Applications
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of thiophene-based compounds. By predicting molecular properties and interaction dynamics, researchers can design molecules with enhanced specificity for biological targets or desired material characteristics.
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to investigate the electronic and photophysical properties of thiophene derivatives. researchgate.netnih.gov These methods help in understanding structure-property relationships, predicting reactivity through analysis of frontier molecular orbitals (HOMO-LUMO), and optimizing molecular geometries. nih.govnih.gov For example, DFT studies have been used to design novel thiophene-based organic dyes for dye-sensitized solar cells (DSSCs) by modeling their geometrical, energetic, and absorption properties. researchgate.net
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein, providing insights into potential binding modes and affinities. rsc.orgresearchgate.net It is extensively used to screen virtual libraries of thiophene carboxamides against biological targets like enzymes and receptors. researchgate.netpleiades.online Docking studies have successfully guided the synthesis of thiophene derivatives as inhibitors of targets such as VEGFR-2 in cancer and for identifying potential antibacterial agents. researchgate.netmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models, often built using machine learning algorithms, can screen virtual compounds and prioritize them for synthesis, saving significant time and resources in the drug discovery process for applications like anti-leishmanial agents. nih.gov
| Technique | Application | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties, and reactivity. | Optimized geometries, HOMO-LUMO energy gaps, chemical reactivity descriptors. | nih.govnih.govrsc.org |
| Molecular Docking | Simulating ligand-protein interactions to predict binding affinity and mode. | Identification of key amino acid interactions, guiding structure-based design. | pleiades.onlinemdpi.comnih.gov |
| QSAR | Correlating chemical structure with biological activity to predict potency. | Selection of promising candidates from virtual libraries for synthesis and testing. | nih.gov |
Mechanistic Elucidation of Biological and Chemical Processes
Understanding the precise mechanisms by which thiophene carboxamides exert their effects is crucial for developing safer and more effective agents. Current research focuses on identifying their molecular targets and downstream cellular effects.
Thiophene carboxamide derivatives have been shown to exhibit a wide range of biological activities by interacting with specific cellular machinery. For instance, certain derivatives act as potent anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation. mdpi.com One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an enzyme critical for angiogenesis. nih.gov Other thiophene-2-carboxamides have demonstrated the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic diseases and cancer. mdpi.com
In the context of dry eye disease, a novel thiophene carboxamide derivative was found to be a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2). nih.govnih.gov This inhibition leads to anti-inflammatory and anti-apoptotic effects in human corneal epithelial cells. nih.gov Furthermore, studies have revealed that some thiophene carboxamides can induce apoptosis (programmed cell death) in cancer cells by activating caspases, such as caspase-3/7, and disrupting the mitochondrial membrane potential. mdpi.comnih.gov
Development of Structure-Based Drug Design Principles (Lead Optimization)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. rsc.org For thiophene-based compounds, SAR studies have been instrumental in optimizing lead compounds into potent drug candidates. researcher.life
The versatility of the thiophene ring allows for systematic modifications to explore its chemical space. nih.gov Research has shown that the nature and position of substituents on the thiophene ring and the carboxamide moiety significantly influence biological activity. For example, in a series of anticancer thiophene-2-carboxamides, a derivative with a 4-Cl-phenyl ring showed potent inhibitory activity against several cancer cell lines. pleiades.online Similarly, in the development of anti-inflammatory agents, the presence of groups like carboxylic acids, esters, and amides has been highlighted as important for activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Computational docking simulations often support these empirical findings, revealing how specific substitutions enhance binding to the target protein. mdpi.com This iterative process of synthesis, biological evaluation, and computational analysis is key to rational drug design and the development of novel analogues with greater efficacy. rsc.org
Expanding Applications in Niche Chemical and Material Sciences
While the pharmacological potential of thiophene derivatives is well-documented, their unique electronic and structural properties also make them valuable in material science and other chemical industries.
Organic Electronics: The thiophene nucleus is a key building block for organic semiconductors and conducting polymers due to the electron-rich nature of the sulfur-containing ring. nih.gov These materials are used in the fabrication of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. nih.gov
Dyes and Chromophores: Thiophene-based azo dyes are used in a variety of industries, including textiles, paints, and inks, due to their vibrant colors and stability. researchgate.netespublisher.com More advanced applications are emerging in the field of dye-sensitized solar cells (DSSCs), where specifically designed thiophene-based organic dyes act as sensitizers to capture light and improve photovoltaic performance. researchgate.netresearchgate.net
Corrosion Inhibitors: Certain thiophene derivatives have been shown to be effective corrosion inhibitors for metals, highlighting their industrial utility beyond medicine and electronics. nih.gov
The ongoing research into these niche areas promises to unlock new high-tech applications for thiophene-based scaffolds, further cementing their importance in modern chemistry and material science. researchgate.net
Q & A
Q. What are the common synthetic routes for N-(2-aminoethyl)thiophene-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Route 1 : React thiophene-2-carbonyl chloride with 2-aminoethylamine in dry toluene using DMAP as a catalyst. Purify via column chromatography or recrystallization (yield: ~60–70%) .
- Route 2 : Use a Gewald reaction by refluxing ethyl methyl ketone with cyanoacetanilide derivatives in ethanol and sulfur, catalyzed by diethylamine (yield: 50%) .
Key parameters include solvent choice (e.g., ethanol, toluene), temperature (reflux at 323–373 K), and catalysts (amines, sulfur).
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR. For example, amide protons typically resonate at δ 8.0–8.5 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm, N–H bend at ~1550 cm) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯O) and confirm stereochemistry .
Q. What solvents are compatible with this compound during purification?
- Methodological Answer :
- Polar aprotic solvents : Dichloromethane, dimethylformamide (DMF) for dissolution .
- Recrystallization : Use isopropyl alcohol or ethanol for slow evaporation to obtain single crystals .
Avoid protic solvents (e.g., water) during synthesis to prevent hydrolysis of the amide bond.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Temperature : Increase reflux temperature (e.g., 353 K vs. 323 K) to accelerate kinetics but monitor for decomposition .
- Catalysts : Test alternative bases (e.g., triethylamine instead of diethylamine) or phase-transfer catalysts.
- Solvent Systems : Switch to microwave-assisted synthesis in cyclohexanone to reduce reaction time .
- Workup : Optimize pH during extraction (e.g., pH 7–8 for amine stability) .
Q. How to resolve discrepancies between NMR and X-ray crystallography data?
- Methodological Answer :
- Verify Hydrogen Bonding : X-ray data in show intramolecular N–H⋯O bonds (1.86–2.12 Å), which may not be fully resolved in NMR.
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility missed in static X-ray structures.
- Recrystallization : Reproduce crystals in different solvents (e.g., DMF/hexane vs. ethanol) to confirm packing effects .
Q. What methodologies assess the thermal stability of this compound under varying conditions?
- Methodological Answer :
- TGA-DSC Analysis : Determine decomposition onset (e.g., ~300°C for related thiophene carboxamides) and phase transitions .
- Isothermal Studies : Incubate the compound at 298 K, 323 K, and 373 K in air/vacuum to monitor mass loss and degradation products.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy of thermal decomposition .
Q. How to establish structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Substitution Patterns : Compare bioactivity of derivatives with varying substituents (e.g., para-chloro vs. ortho-methoxy groups). Evidence shows chloro groups enhance intermolecular hydrogen bonding, potentially improving receptor binding.
- In Silico Docking : Use AutoDock Vina to model interactions with targets like adenosine receptors. Validate with in vitro assays (e.g., IC measurements) .
Q. What computational models predict interactions between this compound and biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
